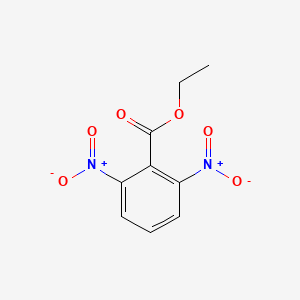

Ethyl 2,6-Dinitrobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-2-17-9(12)8-6(10(13)14)4-3-5-7(8)11(15)16/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHSCVKMQNZMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704880 | |

| Record name | Ethyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773136-03-1 | |

| Record name | Ethyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Development

Advanced Synthetic Routes

Advanced synthetic strategies for Ethyl 2,6-Dinitrobenzoate focus on optimizing yield, purity, and reaction conditions, moving beyond simple esterification to include nucleophilic displacement and functional group transformations.

The most direct route to this compound is the esterification of 2,6-dinitrobenzoic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a common approach. This method involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netsavemyexams.com The equilibrium of the reaction is driven towards the ester product by using excess alcohol and sometimes by removing the water formed during the reaction.

Optimization of this process can involve exploring alternative esterification agents. For instance, a method developed for the synthesis of the corresponding methyl ester, which can be adapted for the ethyl ester, utilizes dimethyl sulfate (B86663) and sodium hydrogen carbonate in dry acetone. This reaction proceeds under reflux conditions and can yield the ester product in high purity after precipitation and filtration. scispace.com This avoids the use of strong, corrosive mineral acids.

Another approach involves the use of activating agents. Carboxylic acids can be converted into more reactive intermediates, such as acyl chlorides, which then readily react with ethanol. For example, reacting 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the corresponding dinitrobenzoyl chloride. This highly reactive intermediate can then be treated with ethanol, often in a dry environment and sometimes on a warm water bath, to produce the ethyl ester.

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway. In a key synthetic step for a related compound, the nucleophilic displacement of a nitro group with a methoxide (B1231860) ion was demonstrated. scispace.com This reaction was performed on mthis compound to produce methyl 2-methoxy-6-nitrobenzoate. scispace.com This indicates that one of the nitro groups in a dinitrobenzoate ester is susceptible to nucleophilic attack, a principle that could be leveraged in alternative synthetic designs.

In a broader context, SNAr reactions are frequently used for synthesizing substituted aromatic compounds. For example, the reaction between 2-fluoro-3-nitrobenzoate and an indole (B1671886) is facilitated by a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This highlights the utility of a good leaving group (like fluoride) on the aromatic ring to facilitate the substitution. A similar strategy could theoretically be devised where a suitable leaving group at the 2- or 6-position of a dinitrobenzoate precursor is displaced by an ethoxide source, although the strong electron-withdrawing nature of the two nitro groups makes the ring highly electron-deficient and activates it for such substitutions.

Phase-transfer catalysis can also be employed in nucleophilic substitution reactions involving dinitrobenzoate derivatives, allowing reactions to occur in heterogeneous systems (e.g., methylene (B1212753) dichloride-water). google.com

Functional group transformations allow for the synthesis of this compound from more readily available starting materials. A notable example begins with 2,6-dinitrotoluene (B127279). scispace.com The methyl group of the toluene (B28343) is oxidized to a carboxylic acid using an acidic solution of a strong oxidizing agent like sodium dichromate. scispace.com This reaction must be carefully temperature-controlled to achieve a good yield of 2,6-dinitrobenzoic acid. scispace.com Once the acid is formed, it can be esterified to the final product, this compound, using the methods described previously. scispace.com This multi-step process demonstrates the conversion of a methyl group into the desired ethyl ester functionality via a carboxylic acid intermediate.

Another functional group transformation involves the reduction of the nitro groups. While not a direct synthesis of the target compound, it is a critical reaction of dinitrobenzoates. The nitro groups can be reduced to amino groups using catalytic hydrogenation, for example with a palladium on carbon (Pd/C) catalyst. scispace.com This transformation of this compound would yield Ethyl 2,6-diaminobenzoate, a completely different molecule, illustrating the chemical reactivity of the nitro functional groups.

Table 1: Functional Group Transformation for Dinitrobenzoic Acid Synthesis This table summarizes the experimental conditions for the oxidation of 2,6-dinitrotoluene to 2,6-dinitrobenzoic acid, a key precursor.

| Starting Material | Reagents | Temperature Control | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dinitrotoluene | Sodium dichromate, Sulfuric acid | Kept below 30°C | Not specified directly, but part of a 27% overall yield from the toluene | scispace.com |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in increasing reaction rates and selectivity in the synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed.

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.comwikipedia.org The reaction occurs at the surface of the catalyst. savemyexams.com While specific examples using zeolites for the synthesis of this compound are not prominent in the literature, the principles can be applied. Solid acid catalysts, for example, could replace liquid acids like sulfuric acid in esterification reactions. This simplifies the purification process, as the catalyst can be removed by simple filtration.

In a related field, heterogeneous catalysts like titanium superoxide (B77818) have been used for the single-step esterification of aldehydes. google.com Furthermore, palladium supported on carbon materials such as "Sibunit" (Pd/Sibunit) has been shown to be an effective heterogeneous catalyst for the hydrogenation of the nitro groups in ethyl p-nitrobenzoate. researchgate.net This demonstrates the applicability of solid-supported catalysts in reactions involving nitrobenzoate esters.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase. savemyexams.comtib-chemicals.com The most common example in the context of this compound synthesis is the acid-catalyzed Fischer esterification, where sulfuric acid or hydrochloric acid is dissolved in the ethanol/carboxylic acid mixture. researchgate.netsavemyexams.com The H+ ions act as the catalytic species, protonating the carbonyl oxygen of the carboxylic acid and making it more susceptible to nucleophilic attack by ethanol. savemyexams.com

Organocatalysts and soluble metal complexes are also forms of homogeneous catalysts. tib-chemicals.comfluorochem.co.uke-bookshelf.de For instance, the use of soluble activating agents in esterification can be considered a form of homogeneous catalysis, where the entire reaction takes place in a single liquid phase. The advantages of homogeneous catalysis include high activity and selectivity due to the accessibility of the catalytic sites. tib-chemicals.com

Table 2: Comparison of Catalytic Systems in Ester Synthesis This table provides a general comparison between homogeneous and heterogeneous catalysis as they apply to ester synthesis.

| Catalyst Type | Phase | Example Catalyst | Application in Ester Synthesis | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Homogeneous | Same as reactants | Sulfuric Acid (H₂SO₄) | Fischer Esterification | High activity, mild conditions | Difficult to separate from product | savemyexams.com |

| Heterogeneous | Different from reactants | Solid Acids (e.g., Zeolites, Resins) | Esterification | Easy separation, recyclable | Potentially lower activity, mass transfer limitations | wikipedia.org |

Synergistic Catalytic Systems

The synthesis of nitroaromatic compounds, including dinitrobenzoate esters, can be significantly enhanced through the use of synergistic catalytic systems. This approach involves combining two or more catalytic components or influences that, when used together, produce a greater effect than the sum of their individual effects. A prominent example is the combination of solid-state catalysts, such as zeolites, with energy sources like microwave (MW) or ultrasound (US) irradiation.

Research on the related compound, ethyl 4-nitrobenzoate, has demonstrated that the simultaneous application of ultradispersed zeolite catalysts (e.g., H-MOR and H-HEU-M) and either microwave or ultrasound energy results in a synergistic effect. This combination has been shown to increase catalyst activity, leading to higher conversion of the starting material and improved yields of the final ester product, reaching up to 70% and 67%, respectively. scirp.orgscirp.org The zeolite provides a high surface area and acidic sites that facilitate the reaction, while the energy source enhances mass transfer and accelerates reaction kinetics through dielectric heating (microwaves) or acoustic cavitation (ultrasound). scirp.orgscirp.org

While direct studies on this compound using these specific synergistic systems are not widely documented, the principles are transferable. The dinitration of an aromatic ring is a more demanding reaction than mononitration, and a synergistic approach could offer a viable pathway to achieve higher yields and better selectivity under milder conditions than traditional methods.

Table 1: Conceptual Comparison of Synthetic Methods for Nitrobenzoate Synthesis

| Method | Catalyst | Energy Source | Typical Reaction Time | Typical Yield | Key Advantage |

| Conventional | Sulfuric Acid | Thermal (Reflux) | Several Hours | Moderate | Well-established |

| Synergistic | Zeolite (H-MOR) | Microwave/Ultrasound | < 2 Hours | Up to 70% | Increased efficiency and yield scirp.orgscirp.org |

Green Chemistry and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of this compound is an area where these principles can be effectively applied.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. For reactions like esterification or nitration, solvent-free conditions can be achieved. In the synthesis of related nitroaromatic esters, methods have been developed that proceed in the absence of traditional organic solvents, often using one of the reactants in excess or employing a catalyst that also serves as the reaction medium. scirp.orgscirp.org For instance, the use of polyphosphoric acid can act as both a catalyst and a solvent for the dinitration of aromatic compounds using potassium nitrate (B79036), providing a safer alternative to mixed acid systems. researchgate.net

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The formation, growth, and collapse of these bubbles create localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. scirp.orgresearchgate.net In the context of nitration, ultrasound has been shown to reduce reaction times from hours to minutes and improve yields. scirp.orgresearchgate.net This technique can enhance mass transfer between phases, which is particularly useful in heterogeneous reactions involving solid catalysts or biphasic liquid systems. researchgate.net Furthermore, sonication can prevent the clogging of reactors in continuous flow systems by breaking up solid precipitates, a noted advantage when dealing with potentially explosive intermediates that should not be isolated. researchgate.net

Table 2: Comparison of Reaction Times for Aromatic Nitration With and Without Ultrasound

| Substrate | Method | Reaction Time | Reference |

| Various Anilides | Conventional (Metal-catalyzed) | 6 - 8 hours | scirp.orgresearchgate.net |

| Various Anilides | Ultrasound-Assisted | 1 - 2 hours | scirp.orgresearchgate.net |

| Phenols | Conventional (Silent) | > 2 hours | researchgate.net |

| Phenols | Ultrasound-Assisted | < 1 hour | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis employs microwave radiation to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwaves directly heat the solvent and reactants through dielectric heating. This process is highly efficient, leading to rapid temperature increases and significantly reduced reaction times, often from hours to minutes. ajrconline.orgresearchgate.net This method has been widely applied to a variety of organic transformations, including the synthesis of esters and heterocyclic compounds. ajrconline.orgmdpi.com The benefits include improved yields, cleaner reactions with fewer side products, and the ability to conduct reactions under controlled conditions. researchgate.net For the synthesis of benzoates, microwave irradiation can accelerate the esterification process, offering a greener alternative to prolonged refluxing. ajrconline.org

Stereoselective and Regioselective Synthesis

Regioselective Synthesis

Regioselectivity is a critical challenge in the synthesis of this compound. The directing effect of the substituents on the benzene (B151609) ring determines the position of incoming electrophiles. The ethyl ester group (-COOEt) is an electron-withdrawing group and, therefore, a meta-director. libretexts.org Consequently, the direct electrophilic nitration of ethyl benzoate (B1203000) predominantly yields the 3-nitro isomer. A second nitration step is also directed by both the ester and the first nitro group (also a meta-director), making the formation of the 2,6-dinitro isomer highly unfavorable compared to the 3,5-dinitro isomer. scispace.com

Achieving 2,6-dinitration requires specialized strategies to overcome these inherent electronic preferences:

Use of Specialized Nitrating Agents: Novel nitrating reagents have been developed to alter regiochemical outcomes. For example, N-nitropyrazole reagents, activated by a Lewis acid, have shown the ability to nitrate deactivated rings like methyl benzoate, producing a surprising amount of the ortho-nitrated product in addition to the expected meta-isomer. nih.gov Fine-tuning such reagents could potentially favor a 2,6-dinitration pathway.

Catalyst-Controlled Regioselectivity: Certain catalysts, particularly solid acid catalysts like zeolites, can influence regioselectivity. The shape and pore structure of a zeolite can create a constrained environment that favors the formation of one isomer over another due to steric hindrance. Research on the nitration of benzonitrile (B105546) (which is electronically similar to ethyl benzoate) using zeolite Hβ showed an increased proportion of the para-isomer compared to traditional methods, indicating that catalysts can modify isomer distribution. scispace.com

Synthesis from an Alternative Precursor: A more common and practical approach is to begin with a starting material where the substitution pattern is already established. A plausible route for this compound involves the oxidation of 2,6-dinitrotoluene to 2,6-dinitrobenzoic acid, followed by a standard Fischer esterification with ethanol. This multi-step pathway bypasses the difficult regioselective dinitration of ethyl benzoate.

Table 3: Typical Isomer Distribution in the Nitration of Benzonitrile (An Electronic Analogue of Ethyl Benzoate)

| Nitration Method | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| Traditional (Mixed Acid) | 17 | 81 | 2 | scispace.com |

| Zeolite Hβ / TFAA | 0 | 72-76 | 24-28 | scispace.com |

Stereoselective Synthesis

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others. dalalinstitute.com This is crucial in the synthesis of chiral molecules, where specific enantiomers or diastereomers are desired. However, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and lacks stereogenic centers. Therefore, the principles of stereoselective synthesis are not directly applicable to the preparation of the final compound itself. nih.govacs.org

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production. In a flow system, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. seqens.com This methodology is exceptionally well-suited for hazardous reactions like nitrations, particularly dinitrations, which are often highly exothermic and can involve unstable or explosive intermediates. beilstein-journals.orgvapourtec.com

The key advantages of flow chemistry for synthesizing compounds like this compound include:

Enhanced Safety: The small internal volume of microreactors or tubular reactors minimizes the amount of hazardous material present at any given moment. vapourtec.com The high surface-area-to-volume ratio allows for extremely efficient heat dissipation, preventing the formation of dangerous hotspots and reducing the risk of thermal runaway reactions. researchgate.net

Improved Control and Reproducibility: Reaction parameters such as temperature, pressure, residence time, and stoichiometry can be precisely controlled, leading to more consistent product quality and yields. vapourtec.com

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than increasing the size of a large batch reactor. rsc.orgresearchgate.net

Integration of Steps: Flow systems allow for the sequential coupling of multiple reaction and purification steps, enabling the synthesis of complex molecules without isolating potentially hazardous intermediates. researchgate.netsorbonne-universite.fr For example, a nitration step can be directly followed by a reduction or another functionalization step in a continuous sequence.

Table 4: Comparison of Batch vs. Continuous Flow Processing for Nitration Reactions

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes and poor heat transfer | Inherently safer due to small reactor volumes and superior heat control vapourtec.com |

| Heat Transfer | Inefficient, risk of localized hotspots | Highly efficient, precise temperature control researchgate.net |

| Reaction Time | Often long, includes heating/cooling cycles | Typically much shorter (seconds to minutes) seqens.com |

| Scalability | Difficult and requires significant re-engineering | Straightforward by extending run time or numbering-up researchgate.net |

| Process Control | Less precise, potential for batch-to-batch variability | Precise control over all parameters, high reproducibility vapourtec.com |

Reaction Mechanisms, Kinetics, and Dynamics

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution reactions of esters typically proceed through a stepwise addition-elimination mechanism involving a tetrahedral intermediate. youtube.com However, the significant steric hindrance and electronic effects of the two ortho-nitro groups in Ethyl 2,6-Dinitrobenzoate introduce unique mechanistic considerations.

The generally accepted pathway for nucleophilic acyl substitution at an ester is the BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism. This involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the leaving group (ethoxide in this case).

Scheme 1: General BAC2 Mechanism for Nucleophilic Acyl Substitution of this compound

The two nitro groups strongly withdraw electron density from the benzene (B151609) ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This electronic effect would be expected to increase the rate of the addition step.

In cases of severe steric hindrance, an alternative BAl2 (Base-catalyzed, Alkyl-cleavage, bimolecular) mechanism, involving nucleophilic attack at the ethyl group, might be considered, although this is less common for esters.

For a typical BAC2 mechanism, either the formation of the tetrahedral intermediate (addition) or its breakdown (elimination) can be the rate-determining step (RDS).

Breakdown of the Tetrahedral Intermediate as RDS: If the departure of the leaving group is the slow step, the stability of the leaving group is a crucial factor. Ethoxide (EtO-) is a reasonably good leaving group.

The reactivity of this compound is profoundly influenced by its inherent substituents, the two nitro groups.

Electronic Effects: The two nitro groups are powerful electron-withdrawing groups (-I and -M effects). They increase the partial positive charge on the carbonyl carbon, making it a harder electrophile. This electronic activation generally increases the rate of nucleophilic attack.

The nature of the incoming nucleophile also plays a critical role. Smaller, less sterically demanding nucleophiles would be expected to react faster than bulkier ones.

Table 1: Predicted Relative Reactivity of Nucleophiles with this compound

| Nucleophile | Predicted Relative Rate | Rationale |

| OH- | High | Small size, high nucleophilicity. |

| CH3O- | Moderate to High | Small size, slightly bulkier than hydroxide. |

| (CH3)3CO- | Low | Very bulky, significant steric hindrance. |

| NH3 | Moderate | Good nucleophile, relatively small. |

| (CH3)3N | Low | Sterically hindered nucleophile. |

Intramolecular Rearrangement Studies

While nucleophilic acyl substitution is the primary reaction pathway, the highly substituted nature of this compound raises the possibility of intramolecular rearrangements, although no specific examples are documented in the literature for this exact compound.

One conceivable, though likely minor, pathway could involve neighboring group participation (NGP) by one of the ortho-nitro groups. wikipedia.org In this scenario, an oxygen atom of the nitro group could act as an internal nucleophile, attacking the carbonyl carbon to form a cyclic intermediate.

Scheme 2: Hypothetical Intramolecular Rearrangement via Neighboring Group Participation

This type of participation is generally more common with groups that are more nucleophilic than a nitro group. The stability of the resulting cyclic intermediate would be a critical factor in determining the feasibility of this pathway.

Electronic Factors: The electron-withdrawing nature of the second nitro group and the ester functionality would disfavor the development of positive charge on the ring that might be required for certain types of rearrangements.

Steric Factors: The steric crowding on the benzene ring could potentially favor rearrangements that relieve some of this strain. However, the formation of a strained cyclic intermediate during NGP might be energetically unfavorable.

Given the lack of experimental evidence, any discussion of intramolecular rearrangements of this compound remains speculative. The dominant reaction pathway is expected to be nucleophilic acyl substitution.

Kinetic Investigations

Kinetic investigations are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For a compound like this compound, which is activated towards nucleophilic attack by the two electron-withdrawing nitro groups, kinetic studies would be crucial in understanding its reactivity.

Determination of Reaction Orders and Rate Constants

The determination of reaction orders and rate constants would be the foundational step in studying the kinetics of reactions involving this compound. This is typically achieved by systematically varying the concentration of each reactant while monitoring the reaction progress over time. For instance, in a hypothetical reaction with a nucleophile (Nu), the rate law would be expected to take the form:

Rate = k[this compound]x[Nu]y

where k is the rate constant, and x and y are the reaction orders with respect to each reactant.

Table 1: Hypothetical Rate Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10-5 |

| 2 | 0.2 | 0.1 | 2.0 x 10-5 |

This is a hypothetical data table for illustrative purposes.

Brønsted-Type Plot Analysis

A Brønsted-type plot analysis would be invaluable for understanding the nature of the transition state in reactions of this compound, particularly with a series of related nucleophiles (e.g., substituted anilines or phenoxides). This analysis correlates the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile. The relationship is described by the Brønsted equation:

log k = β pK*a + C

The Brønsted coefficient, β, provides insight into the degree of bond formation in the transition state. A large β value (close to 1) suggests a transition state that closely resembles the products, with significant bond formation to the nucleophile. Conversely, a small β value (close to 0) indicates a reactant-like transition state. For nucleophilic aromatic substitution reactions on highly activated rings, the mechanism can sometimes involve a pre-equilibrium formation of a Meisenheimer complex, which can lead to non-linear Brønsted plots.

Entropy of Activation Studies

The entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. It is determined by studying the temperature dependence of the rate constant and applying the Eyring equation.

For a bimolecular reaction, such as the attack of a nucleophile on this compound, a negative entropy of activation would be expected. This is because two individual reactant molecules are coming together to form a single, more ordered transition state, resulting in a loss of translational and rotational entropy. The magnitude of ΔS‡ can offer clues about the structure of the transition state. A highly ordered, cyclic transition state, for example, would be associated with a more negative ΔS‡ than a less constrained, open transition state.

Deuterium (B1214612) Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE), the ratio of the rate constant for a reaction with a proton-containing reactant to that with a deuterium-containing reactant (kH/kD), is a powerful tool for probing bond-breaking and bond-making in the rate-determining step.

In the context of this compound, a primary KIE would be expected if a C-H bond to be broken is directly involved in the rate-determining step, for instance, in a base-catalyzed elimination reaction from the ethyl group. More relevant to nucleophilic aromatic substitution, a secondary KIE could be observed. For example, if the reaction involves a nucleophile with an N-H bond, comparing the rate with a deuterated nucleophile (N-D) could reveal the importance of proton transfer in the mechanism. A significant KIE would suggest that proton transfer is part of the rate-determining step.

Computational and Spectroscopic Probes of Reaction Intermediates

The reaction of nucleophiles with electron-deficient aromatic compounds like this compound is well-known to proceed through the formation of a Meisenheimer complex, a resonance-stabilized anionic σ-adduct.

Computational chemistry, using methods such as Density Functional Theory (DFT), would be a powerful tool to model the reaction pathway. These calculations could provide the geometries and energies of reactants, transition states, and the Meisenheimer intermediate. This would allow for a theoretical prediction of reaction barriers and rate constants, which could then be compared with experimental data.

Spectroscopic techniques are crucial for the direct observation and characterization of reaction intermediates. For the Meisenheimer complex of this compound, which is expected to be colored, UV-Vis spectroscopy would be a primary tool for its detection. Nuclear Magnetic Resonance (NMR) spectroscopy would be even more informative, as the change in hybridization of the carbon atom at the site of nucleophilic attack (from sp2 to sp3) would lead to a characteristic upfield shift in its 13C NMR signal. Proton NMR would also show distinct changes in the chemical shifts of the aromatic protons upon formation of the adduct.

Solvent Effects on Reaction Mechanisms and Kinetics

The choice of solvent can have a profound impact on the rates and even the mechanisms of reactions involving polar or charged species. For the reaction of this compound with a nucleophile, the polarity of the solvent would be a key factor.

The formation of the negatively charged Meisenheimer complex would be significantly stabilized by polar, aprotic solvents that can effectively solvate anions, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Therefore, an increase in solvent polarity would be expected to accelerate the rate of reactions where the formation of this intermediate is the rate-determining step.

In contrast, protic solvents, such as alcohols or water, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and potentially slow down the reaction. However, if the leaving group is a good hydrogen bond acceptor, a protic solvent might stabilize the transition state for leaving group departure. A detailed study would involve measuring the reaction rates in a variety of solvents with different properties (polarity, hydrogen bonding ability) to build a comprehensive picture of the solvent's role.

Advanced Structural Characterization and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis

No crystallographic data for Ethyl 2,6-Dinitrobenzoate has been deposited in scientific databases. Therefore, a discussion on the following is not possible:

Spectroscopic Method Development for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

While basic NMR data may exist for compound identification, there are no published studies employing advanced techniques such as 2D-NMR (COSY, HSQC, HMBC) or solid-state NMR for a detailed structural elucidation of this compound. Such studies would provide deeper insights into the connectivity and spatial relationships of atoms within the molecule, particularly in its solid form.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Features

No peer-reviewed studies or spectral databases containing the Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound could be located. This type of analysis is crucial for identifying the vibrational modes of the molecule's functional groups, such as the nitro (NO₂) groups and the ester carbonyl (C=O) group, and for confirming its molecular structure. Without experimental spectra, a detailed assignment of vibrational frequencies is impossible.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

The investigation into chiral analogues of this compound yielded no results. Consequently, there is no available data on their chiroptical properties, such as circular dichroism (CD). CD spectroscopy is essential for determining the absolute configuration of chiral molecules, but its application is contingent on the synthesis and study of such chiral derivatives, which have not been reported in the literature.

Microscopic and Morphological Studies (e.g., SEM, TEM)

Similarly, a thorough search did not uncover any studies that have examined the solid-state morphology of this compound using techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). These methods provide valuable insights into the crystal habit, particle size distribution, and surface topography of a compound, which are fundamental aspects of its solid-state chemistry. The absence of such research means that no information on the microscopic characteristics of this compound can be provided.

Theoretical and Computational Chemistry

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic makeup of Ethyl 2,6-Dinitrobenzoate, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For this compound, DFT calculations could be employed to determine its optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations are crucial for predicting the molecule's reactivity and kinetic stability.

Potential DFT findings could reveal the spatial orientation of the nitro groups relative to the benzene (B151609) ring and the ethyl ester group, which significantly influences the molecule's polarity and intermolecular interactions. The calculated electrostatic potential surface would highlight electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -8.2 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of molecular properties. For this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain precise calculations of its energy, geometry, and vibrational frequencies.

These high-level calculations would be instrumental in understanding the subtle electronic effects of the two nitro groups on the benzoate (B1203000) core and the ethyl ester functionality. They could also be used to explore the potential energy surface for reactions involving this compound, identifying transition states and reaction barriers, thereby providing a detailed picture of its chemical reactivity.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, computational methods can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This would aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic stretches of the nitro (NO₂) and carbonyl (C=O) groups. Similarly, the calculation of NMR chemical shifts would help in the interpretation of experimental ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of each nucleus in the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its conformational dynamics and interactions with its environment.

This analysis would reveal the preferred orientations of the functional groups under different conditions. Understanding the conformational preferences is essential for predicting how the molecule might interact with other molecules, such as in a solvent or a biological system.

Table 2: Hypothetical Torsional Angle Preferences in this compound

| Torsional Angle | Most Stable Angle (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|

| O=C-O-CH₂ | 180 | 2.5 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

The behavior of this compound can be significantly influenced by its surrounding solvent environment. MD simulations can be used to model the solvation of the molecule in various solvents, providing a detailed picture of the solute-solvent interactions.

These simulations could elucidate the structure of the solvation shell around the molecule and the dynamics of the solvent molecules. By analyzing the radial distribution functions and coordination numbers, one could quantify the interactions between specific atoms of this compound and the solvent molecules. This information is critical for understanding its solubility and reactivity in different media.

Intermolecular Interaction Dynamics

The solid-state architecture and phase behavior of this compound are dictated by a complex network of non-covalent interactions. Computational models are instrumental in dissecting these dynamic forces. The primary intermolecular interactions anticipated for this compound include:

Hydrogen Bonding: Although lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. These interactions would likely involve the aromatic C-H groups and the ethyl group C-H bonds acting as donors, with the oxygen atoms of the nitro groups and the carbonyl group of the ester serving as acceptors.

π-π Stacking: The electron-deficient nature of the dinitro-substituted benzene ring facilitates π-π stacking interactions. These interactions are a critical cohesive force in the crystal lattice of many nitroaromatic compounds. mdpi.comresearchgate.net

Nitro Group Interactions: Specific interactions involving the nitro groups, such as NO···π and dipole-dipole interactions between antiparallel nitro groups (NO₂···NO₂), contribute significantly to the lattice energy and packing efficiency. masterorganicchemistry.comresearchgate.net

These interactions are not static; computational simulations can model their dynamics, revealing how molecular vibrations and rotations influence the stability of the crystal lattice. Understanding this interplay is crucial for predicting polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties.

Reactivity and Selectivity Predictions

Computational chemistry serves as a powerful predictive tool for understanding the reactivity and selectivity of this compound. By calculating various electronic structure parameters, a quantitative assessment of its chemical behavior can be achieved.

Frontier Molecular Orbital (FMO) theory posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, the two strongly electron-withdrawing nitro groups exert a dominant influence on the frontier orbitals.

These groups significantly lower the energy of the LUMO, which is predominantly localized on the aromatic ring. This low-lying LUMO makes the ring highly electron-deficient and thus exceptionally susceptible to attack by nucleophiles. masterorganicchemistry.comwikipedia.org The HOMO, conversely, would have significant contributions from the ester group and the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.50 |

| ELUMO | -3.20 |

| HOMO-LUMO Gap (η) | 5.30 |

Note: Values are representative and based on DFT calculations of structurally similar nitroaromatic compounds. researchgate.netresearchgate.net

To quantify the electrophilic nature of this compound, conceptual Density Functional Theory (DFT) descriptors are employed. The global electrophilicity index (ω), as defined by Parr, is a crucial metric that measures the stabilization in energy when a system acquires additional electronic charge from its surroundings. researchgate.netsci-rad.com It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which can be approximated from the energies of the HOMO and LUMO (μ ≈ (EHOMO + ELUMO)/2; η ≈ ELUMO - EHOMO). mdpi.com

Given the presence of two powerful electron-withdrawing nitro groups, this compound is predicted to have a high global electrophilicity index, classifying it as a strong electrophile. researchgate.net This high electrophilicity is consistent with the low-lying LUMO predicted by FMO theory.

Local reactivity descriptors, such as the Fukui function or local electrophilicity index (ωk), can further pinpoint the most electrophilic sites within the molecule. For this compound, these analyses would identify the aromatic carbons—particularly the ipso-carbon attached to the ester and the carbons ortho and para to the ester group—as the most susceptible sites for nucleophilic attack. nih.govnanobioletters.com

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Chemical Potential (μ) | -5.85 | (EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 2.65 | (ELUMO - EHOMO)/2 |

| Global Electrophilicity (ω) | 6.46 | μ²/2η |

Note: Values are calculated based on the representative FMO energies in Table 1.

The primary reaction pathway for a highly electron-deficient aromatic compound like this compound is Nucleophilic Aromatic Substitution (SNAr). wikipedia.org Computational modeling of the reaction's potential energy surface is essential for elucidating the mechanism and predicting reaction rates.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org Transition state theory allows for the calculation of the activation energy barriers (ΔG‡) for both the formation of this intermediate and the subsequent expulsion of a leaving group.

For this compound, computational modeling could explore nucleophilic attack at various positions on the ring. The modeling would quantify the energetic barriers, providing insight into the regioselectivity of the reaction. Furthermore, such models can distinguish between the stepwise mechanism and a concerted SNAr pathway, where bond formation and bond breaking occur in a single step, by searching for a stable intermediate on the potential energy surface. nih.gov The steric hindrance imposed by the two ortho nitro groups on the approach of a nucleophile can also be quantitatively assessed through transition state modeling.

Computational Design of Novel Derivatives

Computational chemistry enables the in silico design and evaluation of novel derivatives of this compound, accelerating the discovery of molecules with tailored properties without immediate need for synthesis. mdpi.com By systematically modifying the parent structure, libraries of virtual compounds can be generated and screened for desired electronic and chemical characteristics.

Potential design strategies for derivatives could include:

Ring Substitution: Introducing additional electron-withdrawing or electron-donating groups onto the aromatic ring to fine-tune the molecule's electrophilicity and reactivity. Computational screening would quickly predict the effect of these substitutions on the FMO energies and global reactivity indices.

Ester Group Modification: Altering the alkyl portion of the ester group (e.g., replacing ethyl with methyl, tert-butyl, or longer chains) could modulate properties such as solubility, steric profile, and susceptibility to hydrolysis.

For each designed derivative, properties such as the HOMO-LUMO gap, global electrophilicity, and even predicted thermal stability can be calculated, allowing for the down-selection of the most promising candidates for future synthetic efforts. mdpi.com

Analysis of Non-Covalent Interactions via Electron Density Descriptors

Beyond simple geometric descriptions, a deeper understanding of the non-covalent interactions (NCIs) that govern the supramolecular assembly of this compound can be achieved by analyzing its electron density (ρ(r)). nih.gov

Advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions. unimi.it The NCI index, which is based on the electron density and its reduced density gradient (RDG), is particularly effective at identifying and graphically representing NCI regions in real space.

Applying these methods to the computed electron density of a single molecule or a molecular cluster of this compound would allow for:

Visualization: Creating 3D maps that highlight the spatial regions corresponding to stabilizing interactions like hydrogen bonds and π-π stacking.

Quantification: Characterizing the strength and nature of these interactions (e.g., distinguishing between strong hydrogen bonds, weaker van der Waals forces, and destabilizing steric repulsion) by analyzing the electron density and the sign of the second eigenvalue (λ₂) of the electron density Hessian at critical points. unimi.it

This detailed analysis provides a fundamental, physics-based picture of the bonding and intermolecular forces that define the structure and properties of this compound in the condensed phase. mdpi.comnih.gov

Derivatization Strategies and Advanced Analytical Methods

Development of Derivatization Reagents for Enhanced Detection

The inherent chemical structure of Ethyl 2,6-Dinitrobenzoate contains features that are conducive to certain detection methods. However, derivatization can further enhance these properties or introduce new ones, significantly lowering detection limits and increasing selectivity.

The dinitroaromatic structure of this compound inherently possesses a strong chromophore, making it readily detectable by UV-Vis spectroscopy. The nitro groups and the benzene (B151609) ring create a conjugated system that absorbs UV light. While direct derivatization to add another chromophore to this compound itself is uncommon, the dinitrobenzoyl moiety is frequently used as a derivatizing agent to impart this strong UV-absorbing characteristic to other molecules that lack a chromophore, such as alcohols. researchgate.netresearchgate.net For instance, reacting an alcohol with 3,5-dinitrobenzoyl chloride produces a dinitrobenzoate ester, which can then be easily quantified using HPLC with UV detection.

In the context of fluorescence detection, dinitroaromatic compounds are typically considered fluorescence quenchers. However, this property can be exploited in indirect detection methods. An analytical approach has been developed for non-fluorescent nitroaromatic compounds using the quenching effect on a fluorescent reagent, 2-phenylbenzimidazole-5-sulfonate (PBSA). nih.gov The presence of the nitroaromatic compound reduces the fluorescence loss of PBSA during UV photolysis, allowing for indirect quantification. nih.gov While fluorescence spectroscopy can be 10-1000 times more sensitive than UV-Vis absorbance, its application for dinitrobenzoates often relies on these indirect methods or the use of specialized fluorophores that can overcome the quenching effect. proteus-instruments.com

Table 1: Derivatization with Dinitrobenzoyl Moieties for Enhanced Detection

| Analytical Technique | Derivatization Strategy | Principle of Enhancement | Typical Reagent |

| HPLC-UV | Esterification of analyte (e.g., alcohol) | Introduces a strong UV-absorbing chromophore (the dinitrobenzoyl group) to a previously non-absorbing analyte. | 3,5-Dinitrobenzoyl chloride |

| Fluorescence Spectroscopy | Indirect measurement | The nitroaromatic compound mitigates the quenching of a fluorescent probe during photolysis, leading to a measurable signal increase. | 2-Phenylbenzimidazole-5-sulfonate |

Derivatization can significantly improve the ionization efficiency of analytes for mass spectrometry (MS), leading to enhanced sensitivity. The two nitro groups in this compound make the molecule highly electronegative. nih.gov This characteristic is particularly advantageous for Electrospray Ionization (ESI) in negative-ion mode. The nitro groups readily stabilize a negative charge, promoting the formation of [M-H]⁻ or other adduct ions, which can be detected with high sensitivity by the mass spectrometer. nih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS), the analysis of dinitrobenzoate esters like Methyl 3,5-dinitrobenzoate (B1224709) is well-established. nist.gov The electron ionization (EI) mass spectra of these compounds show characteristic fragmentation patterns, often involving the loss of nitro (–NO₂) and nitroso (–NO) groups, as well as fragments corresponding to the ester and aromatic portions of the molecule. This predictable fragmentation is crucial for structural confirmation and identification in complex matrices. nih.govnist.gov

Chromatographic Performance Enhancements

Optimizing chromatographic conditions is essential for the accurate quantification of this compound. This involves improving separation efficiency, resolving stereoisomers, and adjusting retention times for optimal analysis.

The separation efficiency for dinitrobenzoate compounds can be enhanced by carefully selecting both the stationary and mobile phases. In High-Performance Liquid Chromatography (HPLC), the aromatic ring of this compound allows for strong π-π interactions with specific stationary phases, such as those containing phenyl or other aromatic groups (Pirkle-type phases). srce.hr These interactions, in addition to hydrophobic interactions with standard C18 columns, can be modulated to achieve high-resolution separations from matrix components.

In a study on N-dinitrobenzoyl α-amino acids, it was found that having a π-acceptor dinitrobenzoyl (DNB) unit in both the analyte and the chiral stationary phase resulted in the best enantioseparation, highlighting the importance of these π-π interactions for chromatographic resolution. srce.hr The choice of mobile phase, including the organic modifier and its concentration, also plays a critical role in optimizing the retention and peak shape of the analyte.

While this compound is an achiral molecule, dinitrobenzoyl derivatives are classic reagents for the chiral separation of enantiomers. wikipedia.org A mixture of enantiomers (e.g., of a chiral alcohol or amine) can be reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (either HPLC or GC). wikipedia.org

Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and others derived from 3,5-dinitrobenzamide (B1662146) are used to derivatize amino acids and other chiral compounds. nih.govnih.gov The resulting diastereomers can then be resolved chromatographically and quantified, allowing for the determination of the enantiomeric excess or purity of the original sample. nih.gov This strategy is fundamental in pharmaceutical analysis, where the chirality of a molecule is often directly linked to its therapeutic effect.

The retention time of a compound in reversed-phase HPLC is primarily governed by its hydrophobicity. nih.gov The hydrophobicity of dinitrobenzoate esters can be systematically modified by changing the length of the alkyl chain of the ester group. This allows for the fine-tuning of the compound's retention time to avoid co-elution with interfering peaks from the sample matrix.

Table 2: Predicted Effect of Alkyl Chain Modification on Retention in Reversed-Phase HPLC

| Compound | Alkyl Group | Relative Hydrophobicity | Predicted Retention Time |

| Mthis compound | Methyl (-CH₃) | Lowest | Shortest |

| This compound | Ethyl (-C₂H₅) | Intermediate | Intermediate |

| Propyl 2,6-Dinitrobenzoate | Propyl (-C₃H₇) | Highest | Longest |

Applications in Complex Matrix Analysis

The utility of an analytical method is often defined by its ability to accurately and reliably quantify a target analyte within a complex sample matrix. This compound and related dinitroaromatic compounds are frequently analyzed in challenging matrices such as biological fluids and environmental samples. The strategies employed for these analyses often involve derivatization to enhance detectability and chromatographic performance, coupled with robust extraction and cleanup procedures to minimize matrix interference.

In bioanalytical settings, particularly for metabolite profiling, derivatization is a key strategy for the analysis of low-molecular-weight organic bases, such as biogenic amines. nih.gov These compounds often lack a suitable chromophore for UV detection and are too polar for efficient separation by reverse-phase liquid chromatography. Derivatization with reagents structurally similar to dinitrobenzoates, such as dansyl chloride, addresses these challenges by introducing a fluorescent or UV-active tag. This process significantly enhances the sensitivity and selectivity of the analytical method. researchgate.net

The development of such bioanalytical methods involves the derivatization of primary and secondary amine groups present in metabolites. mdpi.com The resulting derivatives are more amenable to separation by techniques like High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). researchgate.netmdpi.com The validation of these methods is critical and typically demonstrates excellent linearity and sensitivity, allowing for the quantification of biogenic amines in various biological samples, including food products like fish and beef, which serve as proxies for complex biological tissues. researchgate.netmdpi.com

For instance, HPLC methods developed for the analysis of derivatized biogenic amines in aquatic products have shown strong linear relationships (r² > 0.999) and low limits of detection (LOD) and quantification (LOQ), often in the low mg/kg range. mdpi.com Similarly, HPTLC-based methods have been successfully validated for linearity, precision, and recovery in beef samples. researchgate.net

Table 1: Performance Characteristics of Derivatization-Based Methods for Biogenic Amine Analysis

| Analyte | Method | Linearity (r²) | LOD | LOQ | Recovery (%) |

| Histamine | HPLC | > 0.999 | 0.007-0.021 mg/kg | 0.024-0.069 mg/kg | 68-123 |

| Putrescine | HPLC | > 0.999 | 0.007-0.021 mg/kg | 0.024-0.069 mg/kg | 68-123 |

| Cadaverine | HPLC | > 0.999 | 0.007-0.021 mg/kg | 0.024-0.069 mg/kg | 68-123 |

| Tyramine | GC-FID | Not Specified | 1.2-2.9 µg/mL | 3.98-9.65 µg/mL | Not Specified |

| Spermine | HPTLC | > 0.99 | 0.02 µg/mL | 0.07 µg/mL | 93-103 |

Data compiled from representative studies on biogenic amine analysis. researchgate.netmdpi.com

In environmental science, dinitroaromatic compounds are of significant interest, primarily due to their presence as explosives and industrial chemicals in soil and water. frtr.govepa.gov The analysis of compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and its degradation products, which include aminodinitrotoluenes, is a common requirement at military sites and industrial facilities. cswab.orgcluin.org

Standardized procedures, such as U.S. Environmental Protection Agency (EPA) Method 8330, are widely used for the determination of explosives in environmental matrices. frtr.govclu-in.org These methods typically involve an extraction step, such as ultrasonic extraction with acetonitrile (B52724) for soil samples, followed by analysis using RP-HPLC with UV detection. clu-in.org For trace-level analysis, more sensitive techniques like gas chromatography-mass spectrometry (GC-MS/MS) may be employed, which can achieve detection limits in the femtogram range. mdpi.com

The complex nature of environmental samples, which can contain a wide variety of organic and inorganic interfering substances, necessitates rigorous sample preparation to ensure accurate quantification. cswab.orgmdpi.com Techniques such as solid-phase extraction (SPE) are often used to clean up and pre-concentrate analytes from water samples. cswab.org

Table 2: Detection Limits for Explosives in Environmental Samples Using Standard Methods

| Compound | Method | Matrix | Detection Limit |

| 2,4,6-Trinitrotoluene (TNT) | SW846 8330 (HPLC-UV) | Soil | 80 µg/kg |

| 2,4-Dinitrotoluene (2,4-DNT) | GC-MS/MS | Water/Sediment | 8-333 fg/µL |

| 1,3-Dinitrobenzene (DNB) | GC-MS/MS | Water/Sediment | 8-333 fg/µL |

| 4-Amino-2,6-dinitrotoluene (4-ADNT) | GC-MS/MS | Water/Sediment | 8-333 fg/µL |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | SW846 8330 (HPLC-UV) | Soil | 740 µg/kg |

| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) | SW846 8330 (HPLC-UV) | Soil | 1300 µg/kg |

Data sourced from U.S. EPA documentation and research studies. clu-in.orgmdpi.com

Mechanistic Studies of Derivatization Reactions

The derivatization of amines and other nucleophiles using activated aromatic systems like this compound proceeds via a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr). nih.govnih.gov This reaction is fundamental to the application of such compounds as derivatizing agents.

The SNAr mechanism is typically a two-step process:

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile (e.g., a primary or secondary amine) on an electron-deficient carbon atom of the aromatic ring. This carbon is typically bonded to a good leaving group (e.g., an ethoxy group in this compound) and is activated by strong electron-withdrawing groups, such as the two nitro (-NO₂) groups. nih.govresearchgate.net This initial attack is usually the rate-determining step and results in the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups.

Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the leaving group. researchgate.net

Substrate Structure: The presence of strong electron-withdrawing groups (like -NO₂) ortho and para to the leaving group is essential for stabilizing the Meisenheimer complex and activating the ring towards nucleophilic attack.

Nucleophile: The reactivity generally increases with the basicity and decreases with the steric hindrance of the nucleophile. researchgate.net

Leaving Group: The reaction rate is dependent on the ability of the leaving group to depart. Better leaving groups are those that are more stable as anions.

Solvent: The solvent can significantly affect the reaction kinetics by stabilizing the charged intermediate. researchgate.netsemanticscholar.org

Kinetic studies of SNAr reactions, often monitored spectrophotometrically, confirm that the reactions typically follow second-order kinetics. researchgate.netsemanticscholar.org These studies provide valuable insights into the transition state and the influence of various parameters on the reaction pathway. researchgate.netresearchgate.net

Quality Control and Validation of Analytical Methods

To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. researchgate.net This is a fundamental requirement in regulated environments, such as pharmaceutical and environmental testing, to guarantee the reliability, consistency, and accuracy of the data generated. globalresearchonline.netnih.gov The validation of methods involving this compound, either as an analyte or a derivatizing agent, follows internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). europa.eu

The core parameters assessed during method validation include:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of at least five concentration levels. ajrconline.org

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For assays, this is typically 80-120% of the test concentration. europa.eu

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. europa.eu

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). researchgate.net

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. globalresearchonline.net

Table 3: Key Validation Parameters and Their Definitions

| Parameter | Definition | Typical Acceptance Criteria (Assay) |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102% |

| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |

| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Range | Concentration interval where the method is accurate, precise, and linear. | 80-120% of the nominal concentration. |

| LOD/LOQ | Lowest concentration that can be reliably detected/quantified. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |

| Robustness | Insensitivity to small, deliberate changes in method parameters. | System suitability parameters remain within defined limits. |

Criteria based on common industry practices and regulatory guidelines. researchgate.netglobalresearchonline.neteuropa.euscielo.br

The successful validation of an analytical method provides documented evidence that the procedure is fit for its intended use, ensuring the quality and integrity of the analytical results. researchgate.net

Biological Activity and Mechanistic Studies Medicinal/bioorganic Chemistry

Antimicrobial Efficacy Investigations

There is no available scientific data concerning the antimicrobial efficacy of Ethyl 2,6-Dinitrobenzoate. The following subsections, therefore, remain unaddressed due to the absence of specific research on this compound.

Antifungal Activity (e.g., Candida species)

No studies were found that investigated the antifungal activity of this compound against Candida species or any other fungal strains.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

There is no published research on the antibacterial effects of this compound against either Gram-positive or Gram-negative bacteria.

Broad-Spectrum Antimicrobial Potential

Given the absence of data on its antifungal and antibacterial activities, the broad-spectrum antimicrobial potential of this compound has not been evaluated.

Molecular Mechanisms of Biological Action

Without evidence of biological activity, the molecular mechanisms of action for this compound have not been a subject of scientific investigation. The subsequent sections are therefore based on the general mechanisms of related nitroaromatic compounds, but not on specific studies of the subject compound.

Interaction with Cellular Membranes (e.g., Fungal Cell Membrane Disruption)

There is no information available regarding the interaction of this compound with cellular membranes. As a general mechanism, some antimicrobial compounds are known to disrupt the integrity of fungal cell membranes, leading to cell death. However, this has not been demonstrated for this compound.

Interference with Biosynthetic Pathways (e.g., Ergosterol (B1671047) Synthesis)

No studies have been conducted to determine if this compound interferes with any biosynthetic pathways, such as the ergosterol synthesis pathway in fungi. Inhibition of ergosterol synthesis is a known mechanism for some antifungal agents, as it disrupts the fungal cell membrane. encyclopedia.pub However, there is no evidence to suggest that this compound functions in this manner.

Enzyme Inhibition Studies (e.g., Nitroreductases)

Nitroaromatic compounds are known substrates for nitroreductase enzymes, which are found in both prokaryotic and eukaryotic organisms. These enzymes catalyze the reduction of nitro groups to nitroso, hydroxylamino, and amino derivatives. This bioactivation is a key mechanism for the cytotoxic effects of many nitroaromatic compounds. While direct studies on this compound are not extensively documented, the general mechanism of nitroreductase action involves the transfer of electrons from a reduced flavin cofactor to the nitro group of the substrate. researchgate.netnih.gov This reduction can lead to the formation of highly reactive intermediates that can induce cellular damage. The specific kinetics and inhibitory potential of this compound on various nitroreductases are yet to be fully elucidated.

Interaction with Cellular Proteins and DNA

The electrophilic nature of the metabolic products of nitroaromatic compounds suggests a potential for interaction with cellular nucleophiles, including proteins and DNA. The reduced metabolites of dinitrobenzoate compounds can form adducts with cellular macromolecules, leading to cellular dysfunction and toxicity. The precise nature of these interactions, including covalent binding and intercalation with DNA, for this compound is a subject for further investigation.

Reactive Oxygen Species (ROS) Generation

A common feature of nitroaromatic compounds is their ability to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). nih.govmdpi.com Under aerobic conditions, the nitro anion radical formed during the one-electron reduction of the nitro group can transfer an electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) radical. This futile cycle can lead to a significant increase in intracellular ROS levels, inducing oxidative stress and subsequent cellular damage, which can be a mechanism for anticancer activity. mdpi.com Specific studies quantifying ROS generation induced by this compound in cancer cells are needed to confirm this mechanism.

Anticancer and Antitumor Research

The potential of this compound as an anticancer agent is an area of preliminary research. The cytotoxic properties inherent to many nitroaromatic compounds provide a rationale for investigating its efficacy against various cancer cell lines.

Cytotoxicity against Tumor Cell Lines

While specific IC50 values for this compound against a wide range of tumor cell lines are not yet available in the public domain, studies on related dinitrobenzoate derivatives have shown cytotoxic effects. nih.gov The cytotoxicity of these compounds is often cell-line dependent and influenced by the metabolic capabilities of the cancer cells, including the expression levels of nitroreductase enzymes. nih.gov Future research will need to establish a comprehensive cytotoxicity profile for this compound.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. nih.govnih.govmdpi.com The induction of apoptosis by nitroaromatic compounds is often linked to the cellular stress caused by DNA damage and the generation of ROS. mdpi.com These stressors can activate intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways. Key signaling molecules in these pathways include caspases, the Bcl-2 family of proteins, and p53. mdpi.com The specific apoptotic pathways triggered by this compound in cancer cells remain to be elucidated through detailed molecular studies.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Lack of Publicly Available Research on Prodrug and Nanoemulsion Formulation Strategies for this compound

Despite a comprehensive search of scientific literature, no specific studies detailing prodrug or nanoemulsion formulation strategies aimed at enhancing the bioavailability of the chemical compound this compound were identified. The user's request for an article focusing solely on this topic for this specific compound cannot be fulfilled with scientifically accurate and verifiable information from the public domain.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the biological activity and mechanistic studies related to prodrug and nanoemulsion formulations of this compound as requested. Any attempt to do so would be speculative and would not adhere to the required standards of scientific accuracy.

Applications in Materials Science

Polymer Synthesis and Modification

While direct evidence of Ethyl 2,6-Dinitrobenzoate's use in polymer science is scarce, its chemical functionalities suggest theoretical roles in this field.

Theoretically, this compound could serve as a monomer or a co-monomer in the synthesis of specialty polymers. The nitro groups could potentially be reduced to amine groups, which would transform the molecule into a diamine. This resulting diamino-ester could then be a building block for polyamides or polyimides through condensation polymerization with dicarboxylic acids or their derivatives. The properties of the resulting polymers would be influenced by the rigid aromatic core and the specific linkages formed.

Table 1: Potential Polymerization Reactions Involving Derivatives of this compound

| Monomer Derivative (Post-Reduction) | Co-monomer | Resulting Polymer Class | Potential Properties |

| Ethyl 2,6-diaminobenzoate | Terephthaloyl chloride | Polyamide | High thermal stability, rigidity |

| Ethyl 2,6-diaminobenzoate | Pyromellitic dianhydride | Polyimide | Excellent thermal and chemical resistance |

This table presents theoretical polymerization pathways and is not based on experimentally verified synthesis using this compound.

The nitro groups of this compound offer a handle for the functionalization of existing polymers. For instance, polymers with nucleophilic side chains could potentially react with the activated aromatic ring, although such reactions are challenging. A more plausible approach involves the chemical modification of the nitro groups themselves to introduce new functionalities. This could be used to alter the surface properties of a polymer, enhance its thermal stability, or introduce specific recognition sites.

Functionalization of Inorganic Materials

The interaction of organic molecules with inorganic surfaces is a cornerstone of advanced materials design.

The carboxylate group of 2,6-dinitrobenzoic acid (the precursor to the ethyl ester) can act as a ligand for metal ions. While the ester itself is less likely to coordinate directly, its hydrolysis product would be effective. The nitro groups can also participate in coordination with certain metal centers. This suggests a potential application in the synthesis of metal-organic frameworks (MOFs) or for the surface functionalization of metal nanoparticles. The dinitro-substituted aromatic ring could influence the electronic properties and catalytic activity of the resulting metal complexes.

Hybrid organic-inorganic materials often exhibit synergistic properties. This compound could theoretically be incorporated into such materials. For example, after conversion to a suitable derivative (e.g., a silane-functionalized version), it could be grafted onto the surface of silica (B1680970) or other oxide materials. The nitro groups could then serve as reactive sites for further chemical transformations or impart specific surface properties such as hydrophobicity or reactivity.

Stabilizer Applications (e.g., for Polymers and Plastics)

The role of nitroaromatic compounds as stabilizers is an area of interest, though specific data for this compound is not available. Generally, such compounds can act as radical scavengers, which is a key mechanism for preventing the degradation of polymers exposed to heat, light, or oxidative environments. The electron-deficient nature of the dinitrophenyl ring could allow it to trap radical species that initiate polymer degradation. However, the explosive nature of many dinitroaromatic compounds, including this compound, would be a significant safety concern for its use as a stabilizer in consumer plastics. dtic.mil

Development of Optoelectronic Materials (e.g., based on electronic properties)

Research into the application of this compound in the field of optoelectronic materials is currently limited, with a notable scarcity of published studies detailing its specific electronic properties and performance in devices. The inherent characteristics of dinitrobenzoate compounds, however, suggest a potential for such applications that warrants further investigation.

The electronic behavior of aromatic nitro compounds is often dominated by their strong electron-accepting nature, a property that is fundamental to the function of many optoelectronic materials. This electron affinity arises from the electron-withdrawing effects of the nitro groups, which can facilitate the formation of charge-transfer complexes. These complexes are crucial for the operation of devices such as organic solar cells and photodetectors, where the efficient separation of charge carriers is required.

The electronic properties of such materials are critical to their performance. Key parameters that would need to be characterized for this compound to assess its suitability for optoelectronic applications include its electron affinity, ionization potential, and charge carrier mobility. These properties are directly influenced by the molecular structure, including the substitution pattern of the nitro groups on the benzene (B151609) ring. The positioning of the nitro groups at the 2 and 6 positions in this compound would create a different electronic environment compared to the 3,5-isomer, potentially leading to unique and valuable electronic characteristics.

Future research could focus on the synthesis of high-purity this compound and its incorporation into charge-transfer complexes with various electron-donating polymers or small molecules. Spectroscopic and electrochemical studies would be essential to determine the energy levels of the frontier molecular orbitals (HOMO and LUMO) and to characterize the charge-transfer interactions.

Table of Potential Research Parameters for this compound in Optoelectronics